molecular formula C20H20ClN3O2S B14966115 N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B14966115
M. Wt: 401.9 g/mol
InChI Key: DTMRPQDNKVPAON-UHFFFAOYSA-N
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Description

N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a quinazoline derivative characterized by a sulfanylidene (S=) group at position 2, a 4-chlorophenylmethyl substituent at position 3, and a butan-2-yl carboxamide moiety at position 5. The quinazoline core is a bicyclic structure fused with a benzene and pyrimidine ring, which is often associated with diverse biological activities, including kinase inhibition and antimicrobial effects .

Properties

Molecular Formula

C20H20ClN3O2S

Molecular Weight

401.9 g/mol

IUPAC Name

N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C20H20ClN3O2S/c1-3-12(2)22-18(25)14-6-9-16-17(10-14)23-20(27)24(19(16)26)11-13-4-7-15(21)8-5-13/h4-10,12H,3,11H2,1-2H3,(H,22,25)(H,23,27)

InChI Key

DTMRPQDNKVPAON-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include anhydrous solvents such as tetrahydrofuran (THF) and dichloromethane (CH2Cl2), as well as catalysts like palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-(butan-2-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, focusing on substituent effects, synthetic pathways, and inferred biological relevance.

Structural Analogues in Agrochemical Intermediates

5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone (): This compound, an intermediate in the synthesis of the fungicide metconazole, shares the (4-chlorophenyl)methyl substituent with the target quinazoline. The chlorophenyl group is a common feature in agrochemicals due to its electron-withdrawing properties, which enhance stability and binding to hydrophobic enzyme pockets .

Feature Target Quinazoline Derivative 5-[(4-chlorophenyl)methyl] Cyclopentanone
Core Structure Quinazoline (heterocyclic) Cyclopentanone (alicyclic)
Key Substituent 4-chlorophenylmethyl 4-chlorophenylmethyl
Functional Groups Sulfanylidene, carboxamide Ketone, methyl groups
Inferred Bioactivity Kinase inhibition, antimicrobial Fungicidal (via metconazole intermediate)
Reference

Sulfur-Containing Heterocycles

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (): This pyrazole derivative features a 3-chlorophenylsulfanyl group and a trifluoromethyl substituent. While the pyrazole core differs from quinazoline, the sulfur atom in the sulfanyl group may parallel the sulfanylidene group in the target compound. Sulfur atoms often enhance metabolic stability and metal coordination, which could influence pharmacokinetics . The trifluoromethyl group, absent in the quinazoline derivative, is known to improve bioavailability by reducing oxidative metabolism.

Feature Target Quinazoline Derivative Pyrazole Sulfanyl Derivative
Core Structure Quinazoline Pyrazole
Sulfur Functionality Sulfanylidene (S=) Sulfanyl (S–)
Halogen Substituent 4-chlorophenyl 3-chlorophenyl
Additional Groups Butan-2-yl carboxamide Trifluoromethyl, aldehyde
Inferred Bioactivity Dependent on quinazoline scaffold Unknown (structural similarity to pesticides)
Reference

Quinazoline-Based Derivatives

  • 4-Oxo substituents : Commonly associated with kinase inhibition (e.g., EGFR inhibitors), where the carbonyl group interacts with ATP-binding sites.
  • Sulfanylidene vs.
  • Carboxamide Side Chains : The butan-2-yl carboxamide could improve solubility compared to simpler alkyl chains, balancing lipophilicity for cell penetration.

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